3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an azepane derivative and a vinyl group under acidic or basic conditions to yield the desired triazolo-thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[4,3-a]pyridine
- 3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[4,3-b][1,3,4]thiadiazine
Uniqueness
3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, such as the azepane ring and the vinyl group, which contribute to its distinct biological activity and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.
Properties
Molecular Formula |
C18H20ClN5S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(azepan-1-ylmethyl)-6-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20ClN5S/c19-15-8-5-14(6-9-15)7-10-17-22-24-16(20-21-18(24)25-17)13-23-11-3-1-2-4-12-23/h5-10H,1-4,11-13H2/b10-7+ |
InChI Key |
ADCFHGRVZZNVKZ-JXMROGBWSA-N |
Isomeric SMILES |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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